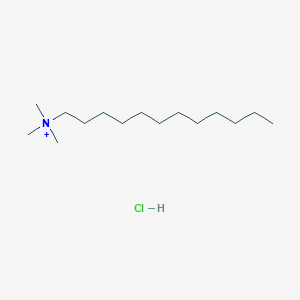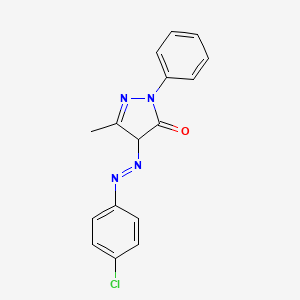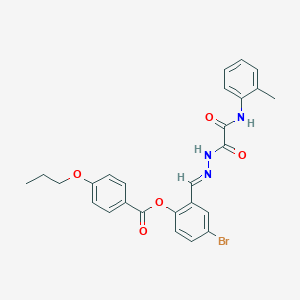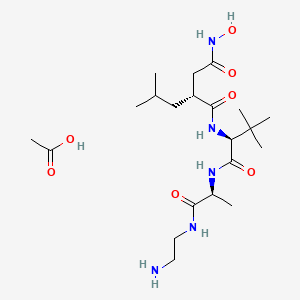
dodecyl(trimethyl)azanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(trimethyl)azanium;hydrochloride is a useful research compound. Its molecular formula is C15H35ClN+ and its molecular weight is 264.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
C12H25NH2+CH3Cl→C12H25N(CH3)3Cl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dodecyl(trimethyl)azanium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize the compound under specific conditions.
Major Products
Scientific Research Applications
Dodecyl(trimethyl)azanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: It is employed in cell lysis protocols and as a detergent in protein purification processes.
Medicine: It has applications in drug delivery systems and as an antimicrobial agent.
Industry:Mechanism of Action
The primary mechanism of action of dodecyl(trimethyl)azanium;hydrochloride involves its ability to disrupt cell membranes. As a cationic surfactant, it interacts with the negatively charged components of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial and detergent applications .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of chloride.
Cetyltrimethylammonium chloride: Contains a longer alkyl chain (hexadecyl) compared to dodecyl.
Benzalkonium chloride: Contains a benzyl group attached to the nitrogen atom.
Uniqueness
Dodecyl(trimethyl)azanium;hydrochloride is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its relatively short alkyl chain compared to other quaternary ammonium compounds allows for better solubility in water and a broader range of applications .
Properties
Molecular Formula |
C15H35ClN+ |
|---|---|
Molecular Weight |
264.90 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1; |
InChI Key |
DDXLVDQZPFLQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)



![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)


